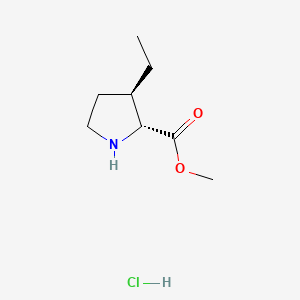

methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the diastereoselective preparation of the pyrrolidine ring. One method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to produce the compound on an industrial scale.

化学反応の分析

Types of Reactions

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

There seems to be a mix-up in the provided search results regarding the stereochemistry of the compound. The query asks about "methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride," but the provided search results largely discuss "methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride" and "(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate" . These are different stereoisomers, which can have distinct properties and applications . Therefore, the following information will focus on the applications of compounds with similar structures, with a note on the specific stereochemistry where possible.

Overview

Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound used in chemistry, biology, and medicine. It has a unique stereochemistry and potential utility in synthetic organic chemistry. The compound features a pyrrolidine ring with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position, resulting in a chiral center that contributes to its biological activity.

Scientific Research Applications

Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs and anti-cancer agents.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by interfering with cellular proliferation pathways.

- Neurological Applications : It is being explored as a precursor in the synthesis of drugs targeting neurological disorders, potentially acting on neurotransmitter systems.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cell signaling. Its structural features allow it to mimic natural substrates or bind to active sites on enzymes.

- Receptor Modulation : It may also interact with receptors in the nervous system, influencing neurotransmission and potentially providing therapeutic effects in neurological conditions.

Case Study: Anticancer Potential

In a study examining the anticancer effects of this compound, researchers found that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting further development could lead to novel anticancer therapies.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antibiotics.

Relevance of Chirality

作用機序

The mechanism of action of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure but differ in their substituents and stereochemistry.

Pyroglutamic Acid Derivatives: These compounds have a rigid lactam ring structure and are used as chiral precursors in asymmetric synthesis.

Uniqueness

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with biological targets.

生物活性

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride has the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. The compound features a pyrrolidine ring with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position, which contributes to its chiral nature. This stereochemistry plays a crucial role in its biological interactions and pharmacological effects.

The mechanism of action for methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions. The stereochemistry of the compound is essential for its binding affinity and specificity, influencing its biological activity.

Biological Activity

Research indicates that compounds within the pyrrolidine class exhibit diverse biological activities:

- Enzyme Inhibition : Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate has been studied for its potential role in inhibiting various enzymes, which may lead to therapeutic applications in diseases where enzyme activity is dysregulated .

- Receptor Interactions : The compound may serve as a ligand in receptor studies, contributing to our understanding of receptor-ligand interactions and their implications in drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |

| Receptor Binding | May interact with receptors, influencing signaling pathways. |

| Therapeutic Potential | Investigated for applications in drug development. |

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrolidine derivatives similar to methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate:

- Pyrrolidine Derivatives in Drug Discovery : A review highlighted that pyrrolidine derivatives have shown promise as selective inhibitors for various kinases and receptors. The stereochemistry of these compounds significantly influences their biological activity, with specific enantiomers demonstrating enhanced potency against targets like CK1 and estrogen receptors .

- Structural Variability and Activity : Research focusing on structural modifications of pyrrolidine derivatives revealed that subtle changes could lead to significant differences in biological activity. For instance, hydroxyl-functionalized pyrrolidines exhibited selectivity for specific kinases, showcasing the importance of chemical diversity in drug design .

特性

分子式 |

C8H16ClNO2 |

|---|---|

分子量 |

193.67 g/mol |

IUPAC名 |

methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

InChIキー |

UULFFIJPLBXISM-ZJLYAJKPSA-N |

異性体SMILES |

CC[C@@H]1CCN[C@H]1C(=O)OC.Cl |

正規SMILES |

CCC1CCNC1C(=O)OC.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。